2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole
Vue d'ensemble
Description
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 selectively blocks the adenosine A2A receptor, which is primarily expressed in the brain. Adenosine is a neuromodulator that plays a role in regulating neurotransmitter release and neuronal activity. By blocking the A2A receptor, this compound 58261 increases the activity of dopamine neurons in the brain, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that this compound 58261 increases dopamine release in the striatum, a brain region involved in motor control and reward processing. It has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound 58261 has been shown to reduce pain and inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 in lab experiments is its selectivity for the adenosine A2A receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors. However, one limitation of using this compound 58261 is its relatively short half-life, which may require frequent dosing in animal experiments.
Orientations Futures
There are several future directions for research on 2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261. One area of interest is its potential in treating neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential in treating drug addiction, particularly cocaine and nicotine addiction. Additionally, there is interest in developing more potent and selective A2A receptor antagonists based on the structure of this compound 58261.
Applications De Recherche Scientifique
2-(3-cyclohexen-1-yl)-4-(4-fluorophenyl)-5-phenyl-1H-imidazole 58261 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential in treating drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and nicotine. Additionally, this compound 58261 has been studied for its potential in treating inflammation and pain.
Propriétés
IUPAC Name |
2-cyclohex-3-en-1-yl-5-(4-fluorophenyl)-4-phenyl-1H-imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2/c22-18-13-11-16(12-14-18)20-19(15-7-3-1-4-8-15)23-21(24-20)17-9-5-2-6-10-17/h1-5,7-8,11-14,17H,6,9-10H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIDEPSUKFXCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.